4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride
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Overview
Description
4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride is a chemical compound with a complex structure, featuring a brominated aromatic ring, a piperidine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride typically involves multiple steps, starting with the bromination of an aromatic precursor. The key steps include:
Bromination: Introduction of a bromine atom to the aromatic ring.
Formation of the Phenoxy Group: This involves the reaction of the brominated aromatic compound with a phenol derivative.
Piperidine Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the bromine atom or modify the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxy-piperidine compounds.
Scientific Research Applications
4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-methylpropiophenone
- 4-Bromophenyl methyl sulfone
- 2-Bromo-4-methyl-1-nitrobenzene
Uniqueness
4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
4-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO.ClH/c1-20(2,15-6-4-3-5-7-15)16-8-9-19(18(21)14-16)23-17-10-12-22-13-11-17;/h3-9,14,17,22H,10-13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVBUCLRLYOMDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCNCC3)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-12-2 |
Source
|
Record name | Piperidine, 4-[2-bromo-4-(1-methyl-1-phenylethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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